molecular formula C17H23N3O3 B2433256 Isopropyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 300690-01-1

Isopropyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2433256
CAS RN: 300690-01-1
M. Wt: 317.389
InChI Key: MVIYDBUSZUWTLF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a dimethylamino group attached to a phenyl group, which could potentially give it some interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . The presence of the dimethylamino group could potentially have interesting effects on the compound’s electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dimethylamino group and the pyrimidine ring. The dimethylamino group could potentially act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the dimethylamino group and the pyrimidine ring. For example, the compound might have interesting optical properties due to the presence of these groups .

Scientific Research Applications

Antimicrobial Activity

The synthesis of 4-(4-dimethylaminophenyl)pyridine derivatives revealed promising antimicrobial properties. Specifically, 4-(4-dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride exhibited high activity against M. luteum and C. tenuis test cultures . These compounds could potentially serve as novel antimicrobial agents.

Photophysical Properties

Although limited information exists on the technical use of 4-(4-dimethylaminophenyl)pyridine, researchers have explored its luminescent properties. Investigations into its aryl derivatives have shed light on its potential applications in photophysics . Further studies could uncover additional insights.

Photovoltaic Properties

Given its unique structure, 4-(4-dimethylaminophenyl)pyridine may find relevance in photovoltaic devices. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) analyses could elucidate its electronic and structural properties, paving the way for photovoltaic applications .

Polyimide Synthesis

A related compound, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine , containing pyridine ring units, ether linkages, and diethylaminophenyl pendent groups, has been designed for polyimide synthesis. These polyimides exhibit desirable thermal, soluble, and hydrophobic properties . While not identical to our target compound, this highlights the potential of pyridine-based structures in material science.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future research directions for this compound could involve studying its reactivity and potential applications. For example, it could be studied for potential use in the development of new drugs or materials .

properties

IUPAC Name

propan-2-yl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-10(2)23-16(21)14-11(3)18-17(22)19-15(14)12-6-8-13(9-7-12)20(4)5/h6-10,15H,1-5H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIYDBUSZUWTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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